molecular formula C7H11N3O B13210257 3-Amino-1-(pyrimidin-5-yl)propan-1-ol

3-Amino-1-(pyrimidin-5-yl)propan-1-ol

Cat. No.: B13210257
M. Wt: 153.18 g/mol
InChI Key: AUIJCOFAOVEIFK-UHFFFAOYSA-N
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Description

3-Amino-1-(pyrimidin-5-yl)propan-1-ol is a chemical compound with the molecular formula C7H11N3O . It has been identified as a key chemical intermediate in medicinal chemistry research, particularly in the development of novel antiviral agents. Recent research has explored its integration into a lead series of inhibitors targeting the SARS-CoV-2 NSP3 macrodomain, a viral protein essential for pathogenesis and an emerging antiviral target . These efforts, which utilize advanced methods like shape-based virtual screening and active learning, aim to optimize this chemical scaffold into compounds with improved potency and membrane permeability . The structural insights from these studies provide a valuable foundation for further investigation into its mechanism of action and potential applications in infectious disease research. This product is intended for research purposes in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-amino-1-pyrimidin-5-ylpropan-1-ol

InChI

InChI=1S/C7H11N3O/c8-2-1-7(11)6-3-9-5-10-4-6/h3-5,7,11H,1-2,8H2

InChI Key

AUIJCOFAOVEIFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C(CCN)O

Origin of Product

United States

Synthetic Methodologies for 3 Amino 1 Pyrimidin 5 Yl Propan 1 Ol and Its Analogs

Retrosynthetic Analysis and Strategic Precursors

A retrosynthetic approach to 3-Amino-1-(pyrimidin-5-yl)propan-1-ol reveals several potential disconnection points, leading to a variety of strategic precursors. The primary disconnections involve the carbon-carbon and carbon-nitrogen bonds of the 3-amino-1-propanol side chain, as well as the bonds forming the pyrimidine (B1678525) ring itself.

Role of 3-Amino-1-propanol in Alkyl Chain Introduction

While direct alkylation of a pyrimidine ring with a pre-functionalized 3-amino-1-propanol unit is challenging, derivatives of 3-amino-1-propanol can serve as crucial building blocks. More commonly, a three-carbon chain is introduced onto the pyrimidine ring, which is then functionalized to yield the desired amino alcohol. For instance, a precursor like 3-chloropropan-1-ol could be used in a coupling reaction, followed by amination. However, a more convergent strategy involves the construction of the side chain on a pre-formed pyrimidine ring.

Utilization of Pyrimidine and Pyrimidine-like Intermediates

The synthesis of this compound and its analogs often relies on the use of functionalized pyrimidine intermediates. A key precursor is pyrimidine-5-carbaldehyde (B119791), which allows for the elaboration of the side chain through various carbon-carbon bond-forming reactions. Halogenated pyrimidines, such as 5-bromopyrimidine (B23866) or 5-iodopyrimidine, are also valuable intermediates, enabling the introduction of the side chain via metal-catalyzed cross-coupling reactions.

Another strategy involves building the pyrimidine ring from acyclic precursors that already contain a portion of the desired side chain. For example, a three-carbon unit with appropriate functional groups can be condensed with a source of the N-C-N fragment (like formamide (B127407), urea (B33335), or guanidine) to construct the heterocyclic core.

Strategies for Substituted Pyrimidine Ring Formation

Principle of Pyrimidine Synthesis: The most common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine (B92328) derivative. By choosing appropriately substituted precursors, the desired substitution pattern on the pyrimidine ring can be achieved.

Biginelli Reaction: This is a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce a dihydropyrimidine (B8664642), which can then be oxidized to the corresponding pyrimidine. This method is highly efficient for creating diversely substituted pyrimidines.

Metal-Catalyzed Cross-Coupling Reactions: For pre-formed pyrimidine rings, palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are powerful tools for introducing substituents at specific positions, provided a suitable handle like a halogen is present.

Precursor Type Role in Synthesis Example
Pyrimidine-5-carbaldehydeElectrophilic handle for side chain constructionReaction with nitroethane in a Henry reaction
5-HalopyrimidineSubstrate for cross-coupling reactionsSuzuki coupling with a boronic acid derivative
1,3-Dicarbonyl CompoundC3 fragment for pyrimidine ring formationDiethyl malonate
Amidine/Urea/GuanidineN-C-N fragment for pyrimidine ring formationGuanidine hydrochloride

Classical and Contemporary Synthetic Routes to this compound Derivatives

The synthesis of this compound derivatives can be achieved through various multi-step sequences that focus on either constructing the heterocyclic ring with the side chain precursor in place or by functionalizing a pre-existing pyrimidine core.

Multi-step Reaction Sequences for Heterocyclic Construction

One of the most versatile approaches to constructing the pyrimidine ring is through the condensation of a 1,3-dielectrophile with a 1,3-dinucleophile. For the synthesis of 5-substituted pyrimidines, a common strategy involves the reaction of a β-dicarbonyl compound or its synthetic equivalent with a nitrogen-containing species like amidines, guanidines, or ureas.

A hypothetical multi-step sequence for a derivative could involve:

Condensation: Reaction of a substituted malonaldehyde or a related 1,3-dielectrophile with formamide or urea to form the pyrimidine ring.

Functionalization: Introduction of a handle at the 5-position, such as a halogen, if not already present.

Side Chain Introduction: Elaboration of the side chain from the handle, for example, through a cross-coupling reaction followed by functional group transformations.

Formation of Carbon-Nitrogen and Carbon-Carbon Bonds

The formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is critical in the synthesis of this compound and its analogs.

Carbon-Carbon Bond Formation:

A key strategy for introducing the three-carbon side chain onto the pyrimidine ring at the 5-position involves the use of pyrimidine-5-carbaldehyde as a starting material.

Henry Reaction: The reaction of pyrimidine-5-carbaldehyde with a nitroalkane, such as nitroethane, in the presence of a base affords a nitro alcohol. Subsequent reduction of the nitro group to an amine and the aldehyde to an alcohol would yield the desired this compound skeleton.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as vinylmagnesium bromide or ethynylmagnesium bromide, to pyrimidine-5-carbaldehyde can introduce a two-carbon unit. This can be followed by further chemical transformations to elaborate the full three-carbon amino alcohol side chain. For instance, the resulting allylic or propargylic alcohol can be subjected to hydroboration-oxidation or other functional group manipulations to introduce the amino and hydroxyl groups at the desired positions.

Reaction Starting Material Reagent Intermediate
Henry ReactionPyrimidine-5-carbaldehydeNitroethane, Base1-(Pyrimidin-5-yl)-2-nitropropan-1-ol
Grignard AdditionPyrimidine-5-carbaldehydeVinylmagnesium bromide1-(Pyrimidin-5-yl)prop-2-en-1-ol

Carbon-Nitrogen Bond Formation:

The introduction of the amino group is a crucial step.

Reduction of Nitro Groups: As mentioned, the reduction of a nitro group, introduced via a Henry reaction, is a reliable method for forming the primary amine. Various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal hydrides, can be employed.

Nucleophilic Substitution: If a precursor with a leaving group at the 3-position of the side chain is synthesized, the amino group can be introduced via nucleophilic substitution with ammonia (B1221849) or a protected amine equivalent.

Reductive Amination: An alternative strategy involves the synthesis of a 3-oxo-1-(pyrimidin-5-yl)propan-1-ol intermediate, which could then undergo reductive amination with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride to form the desired amino alcohol.

Reductive Amination Protocols

Reductive amination, a cornerstone of amine synthesis, provides a direct and efficient route to this compound and its analogs. This method typically involves the reaction of a suitable pyrimidinyl ketone or aldehyde with an amine or ammonia, followed by the reduction of the resulting imine or enamine intermediate. wikipedia-on-ipfs.orgmasterorganicchemistry.com

A hypothetical reductive amination approach to synthesize the target compound could start from a pyrimidin-5-yl ketone precursor. The general process is outlined below:

Imine Formation: A pyrimidin-5-yl ketone is reacted with an ammonia source to form a transient imine intermediate.

In situ Reduction: The imine is then reduced in the same reaction vessel to the desired primary amine.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is crucial; for instance, NaBH₃CN is particularly effective as it selectively reduces the protonated imine in the presence of the starting ketone. masterorganicchemistry.com

Recent advancements in biocatalysis have introduced the use of engineered amine dehydrogenases (AmDHs) for the reductive amination of ketones. These enzymes offer high stereoselectivity, providing a green and efficient alternative for the synthesis of chiral amines. researchgate.net

Reactant 1Reactant 2Reducing AgentProduct
Pyrimidin-5-yl ketoneAmmoniaNaBH₃CNThis compound
Pyrimidin-5-yl aldehydePrimary AmineNaBH(OAc)₃N-substituted analog

This interactive data table showcases potential reactants and reagents for the reductive amination synthesis.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental in organic synthesis and can be effectively applied to construct the this compound framework. These reactions can be categorized into two main approaches: nucleophilic addition to a carbonyl group and nucleophilic aromatic substitution (SNÃr) on the pyrimidine ring.

One plausible synthetic route involves the nucleophilic addition of a cyanide-containing nucleophile to pyrimidine-5-carbaldehyde. The resulting cyanohydrin can then be reduced to afford the target amino alcohol.

Another strategy is the ring-opening of a pyrimidin-5-yl substituted epoxide with an amine. This approach is a well-established method for the synthesis of β-amino alcohols. researchgate.net The synthesis would proceed as follows:

Epoxide Formation: A suitable pyrimidinyl precursor is converted to a pyrimidin-5-yl epoxide.

Nucleophilic Ring-Opening: The epoxide is then reacted with an amine or ammonia, which attacks one of the electrophilic carbon atoms of the epoxide ring, leading to its opening and the formation of the desired β-amino alcohol. The regioselectivity of the ring-opening can often be controlled by the choice of catalyst and reaction conditions. researchgate.net

Furthermore, SNÃr reactions on activated pyrimidine rings offer another avenue. For instance, a pyrimidine ring bearing a good leaving group (e.g., a halogen) at the 5-position can react with a suitable three-carbon aminopropanol (B1366323) synthon via a nucleophilic substitution mechanism. The electron-deficient nature of the pyrimidine ring facilitates such substitutions, especially when activated by electron-withdrawing groups. mdpi.com

Pyrimidine SubstrateNucleophileReaction TypePotential Product
Pyrimidine-5-carbaldehydeCyanideNucleophilic AdditionCyanohydrin intermediate
5-(Oxiran-2-yl)pyrimidineAmmoniaEpoxide Ring-OpeningThis compound
5-Halo-pyrimidine3-aminopropan-1-olSNÃrThis compound

This interactive data table illustrates various nucleophilic substitution strategies.

Cyclocondensation and Annulation Reactions

Cyclocondensation and annulation reactions are powerful tools for the de novo synthesis of the pyrimidine ring itself, allowing for the introduction of desired substituents at specific positions. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. nih.govresearchgate.net

To synthesize 5-substituted pyrimidines, a common strategy is to start with a suitably functionalized three-carbon component that will ultimately form the C4-C5-C6 fragment of the pyrimidine ring. For instance, a β-dicarbonyl compound with a desired side chain at the α-position can be condensed with an amidine to construct the pyrimidine core with the substituent at the 5-position. organic-chemistry.org

A potential annulation strategy could involve a multi-component reaction where an aldehyde, a ketone, and an amidine are combined in a one-pot synthesis to generate a polysubstituted pyrimidine. organic-chemistry.org

Carbon Source (C4-C5-C6)Nitrogen Source (N1-C2-N3)Key ReactionProduct Feature
Substituted malonaldehydeFormamidineCyclocondensation5-substituted pyrimidine
α-substituted β-ketoesterGuanidineAnnulation2-amino-5-substituted pyrimidine

This interactive data table outlines general cyclocondensation and annulation approaches.

Catalyst-Mediated Transformations

Modern synthetic chemistry heavily relies on catalyst-mediated transformations to achieve high efficiency, selectivity, and functional group tolerance. Palladium and rhodium complexes are particularly prominent in the synthesis of heterocyclic compounds like pyrimidines.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted aromatic and heteroaromatic compounds. Reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations are invaluable for the functionalization of the pyrimidine ring. thieme-connect.comnih.gov

For instance, a pre-functionalized pyrimidine, such as a 5-halopyrimidine, can be coupled with a variety of partners to introduce the desired side chain. A palladium-catalyzed Hiyama cross-coupling reaction between a pyrimidin-2-yl tosylate and an organosilane has been reported, demonstrating the feasibility of C-C bond formation on the pyrimidine ring. researchgate.net

Palladium catalysis can also be employed for the direct C-H functionalization of the pyrimidine ring, offering a more atom-economical approach. This strategy avoids the need for pre-halogenation of the pyrimidine core. rsc.org

Pyrimidine SubstrateCoupling PartnerCatalyst SystemReaction Type
5-BromopyrimidineAlkenylboronic acidPd(PPh₃)₄ / BaseSuzuki Coupling
2,4-DichloropyrimidineAminePd(dba)₂ / LigandBuchwald-Hartwig Amination
N-(alkyl)pyrimidin-2-amineAryl halidePd(OAc)₂C5-H Arylation

This interactive data table summarizes various palladium-catalyzed reactions for pyrimidine functionalization.

Rhodium-Catalyzed Multicomponent Syntheses

Rhodium catalysts are well-known for their ability to mediate a wide range of transformations, including C-H activation and hydroamination reactions. nih.govnih.gov Rhodium-catalyzed hydroamination of alkenes presents a direct method for the formation of C-N bonds and could be envisioned as a key step in the synthesis of amino-functionalized pyrimidine derivatives. sci-hub.seacs.org

While direct rhodium-catalyzed multicomponent syntheses for the specific target molecule are not extensively documented, the principles of rhodium catalysis suggest potential pathways. For example, a rhodium-catalyzed process could potentially assemble the pyrimidine ring or introduce the amino alcohol side chain in a convergent manner.

Stereoselective Approaches to Optically Active this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is of significant interest due to the often stereospecific nature of biological interactions. Several stereoselective strategies can be employed to achieve this goal.

One of the most common methods is the asymmetric reduction of a prochiral pyrimidinyl ketone . This can be achieved using chiral reducing agents or, more commonly, through catalytic methods. Biocatalysis, employing ketoreductases, offers an environmentally friendly and highly enantioselective route to chiral alcohols. nih.govnih.gov Chemical methods often utilize catalysts such as chiral oxazaborolidines (CBS catalysts) to achieve high enantiomeric excess. mdpi.comrsc.org

Chiral auxiliaries provide another robust method for controlling stereochemistry. A chiral auxiliary is temporarily attached to the substrate to direct a subsequent reaction, after which it is removed. For example, a pyrimidinone-based chiral auxiliary has been used in asymmetric aldol (B89426) and alkylation reactions. nih.gov The use of pseudoephedrine as a chiral auxiliary is also a well-established method in asymmetric synthesis. harvard.edu

Enantioselective C-H amination is a more recent and powerful strategy for the direct introduction of an amino group at a specific stereocenter. This approach can streamline the synthesis of chiral β-amino alcohols by avoiding the need for pre-functionalized substrates. nih.gov

Stereoselective MethodKey PrinciplePrecursorChiral Source
Asymmetric ReductionEnantioselective reduction of a ketonePyrimidinyl ketoneChiral catalyst (e.g., CBS) or enzyme
Chiral AuxiliaryDiastereoselective reaction directed by the auxiliaryAchiral pyrimidinyl substrateCovalently attached chiral molecule
Enantioselective C-H AminationDirecting a C-N bond formation with stereocontrolPyrimidinyl alcohol derivativeChiral catalyst

This interactive data table compares different stereoselective approaches.

Asymmetric Reduction Methodologies

Asymmetric reduction of a prochiral ketone, such as 3-amino-1-(pyrimidin-5-yl)propan-1-one, represents the most direct route to enantiomerically enriched this compound. This transformation can be achieved through chemical catalysis or biocatalysis.

Catalytic Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation (AH) is a powerful tool for the synthesis of chiral alcohols. nih.gov Iridium-based catalysts, in particular, have shown high efficacy in the reduction of heteroaromatic compounds. For instance, iridium catalysts paired with chiral diphosphine ligands like f-BINAPHANE have been successfully used for the asymmetric hydrogenation of 4,6-disubstituted 2-hydroxypyrimidines, achieving high enantiomeric excess (ee). rsc.org A similar strategy could be applied to a pyrimidinyl ketone precursor, where a chiral catalyst facilitates the enantioselective transfer of hydrogen to the carbonyl group. The choice of chiral ligand is crucial for achieving high stereoselectivity. nih.gov

Biocatalytic Reduction: Enzymatic methods offer an excellent alternative, often proceeding with near-perfect enantioselectivity under mild reaction conditions. frontiersin.org Engineered amine dehydrogenases (AmDHs) and carbonyl reductases are particularly relevant for synthesizing chiral amino alcohols. researchgate.netresearchgate.net

Amine Dehydrogenases (AmDHs): AmDHs, derived from amino acid dehydrogenases, can catalyze the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgnih.gov This method allows for the one-step synthesis of chiral vicinal amino alcohols from corresponding α-hydroxy ketone precursors with ammonia as the amino donor. nih.gov Engineered AmDHs have demonstrated high conversion rates (>99%) and exceptional enantioselectivity (>99% ee) for a range of substrates. researchgate.net

Carbonyl Reductases: A chemoenzymatic approach using carbonyl reductases has been effectively employed in the synthesis of the duloxetine (B1670986) intermediate (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, a close structural analog of the target compound. researchgate.net In this process, a specific carbonyl reductase enzyme enantioselectively reduces the ketone precursor to the desired (S)-alcohol with high yield and enantiomeric excess. researchgate.net This biocatalytic reduction can be performed on a large scale, highlighting its industrial applicability. researchgate.net

Enzyme TypeSubstrate TypeProductCatalyst/Enzyme ExampleEnantiomeric Excess (ee)Reference
Amine Dehydrogenaseα-Hydroxy Ketones(S)-Vicinal Amino AlcoholsEngineered AmDH from Lysinibacillus fusiformis>99% researchgate.net
Carbonyl Reductase3-(Dimethylamino)-1-(2-thienyl)-1-propanone(S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanolCarbonyl reductase from Rhodosporidium toruloides (RtSCR9)>99% researchgate.net
Iridium Catalyst4,6-disubstituted 2-hydroxypyrimidinesReduced Pyrimidine derivativesIr-f-BINAPHANEup to 96% rsc.org

Chiral Auxiliary and Catalyst-Controlled Syntheses

When direct asymmetric reduction is not feasible, stereochemistry can be controlled through the temporary incorporation of a chiral auxiliary or through catalyst-controlled reactions that direct the formation of a specific stereoisomer.

Chiral Auxiliary-Based Synthesis: Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to guide the stereochemical outcome of a reaction. nih.gov For the synthesis of amino alcohols, an auxiliary can be attached to the amine or carboxylate precursor. While specific examples for this compound are not documented, the general principle involves diastereoselective reactions, such as alkylation or addition, followed by the removal of the auxiliary to yield the enantiomerically pure product.

Catalyst-Controlled Syntheses: Modern synthetic chemistry increasingly relies on catalysts to control all aspects of a reaction, including stereoselectivity.

Copper-Catalyzed Stereodivergent Synthesis: Copper-hydride (CuH) based catalytic systems allow for a stereodivergent approach to synthesizing amino alcohols. nih.gov This strategy uses sequential copper-catalyzed hydrosilylation and hydroamination of α,β-unsaturated aldehydes or ketones. nih.gov By carefully selecting the chiral ligand for the copper catalyst, it is possible to access any of the possible stereoisomers of an amino alcohol product containing multiple stereocenters. nih.gov This catalyst-control overrides the influence of existing stereocenters in the substrate, providing a high degree of synthetic flexibility. nih.gov

Chromium-Catalyzed Cross-Coupling: A novel approach involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines to produce β-amino alcohols. westlake.edu.cn This method utilizes a radical polar crossover strategy to control both chemical and stereochemical selectivity. The reaction has been shown to produce chiral β-amino alcohols, which were previously difficult to synthesize, with excellent enantiomeric excess (99% ee) on a preparative scale. westlake.edu.cn

MethodCatalyst SystemSubstratesProductKey FeatureReference
Stereodivergent SynthesisCopper-Hydride (CuH) with Chiral LigandsEnals, EnonesAll stereoisomers of amino alcoholsCatalyst control allows access to all possible stereoisomers. nih.gov
Asymmetric Cross Aza-Pinacol CouplingChromium Catalyst with Chiral LigandAldehydes, IminesChiral β-Amino AlcoholsModular synthesis from simple precursors with high ee. westlake.edu.cn
Asymmetric Propargylic SubstitutionCopper Catalyst with Chiral LigandsAlkynyl Oxetanes, AminesChiral γ-Amino AlcoholsCreates sterically congested tertiary carbon stereocenters. unimi.itresearchgate.net

Green Chemistry Considerations in this compound Synthesis

Green chemistry principles, such as the use of alternative energy sources and the reduction of solvent waste, are increasingly important in chemical synthesis. Microwave-assisted synthesis and solvent-free reaction conditions are two key strategies applicable to the synthesis of pyrimidine derivatives.

Microwave-Assisted Synthetic Enhancements

Microwave irradiation has emerged as a powerful technology in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. x-mol.netnih.gov

The synthesis of pyrimidine rings and related heterocycles is particularly amenable to microwave assistance. The Biginelli reaction, a multicomponent reaction to form dihydropyrimidinones, is significantly accelerated under microwave irradiation. mdpi.com For example, syntheses of thiazolopyrimidine derivatives that require 24 hours under conventional heating can be completed in just 8 minutes using microwave assistance, with yields increasing from around 42–55% to 69–88%. nih.gov This rapid and efficient heating is beneficial for constructing the core pyrimidine ring that would be a precursor to this compound.

Furthermore, microwave assistance can be combined with asymmetric synthesis protocols. A notable example is the synthesis of 3-amino-2,3-dihydrobenzofuran flavonoid derivatives, where microwave heating was used for several steps, including the final intramolecular cyclization, providing rapid access to a diverse library of chiral compounds. nih.gov

ReactionConventional Method (Time)Conventional Method (Yield)Microwave Method (Time)Microwave Method (Yield)Reference
Synthesis of Thiazolopyrimidines24 hours42-55%8 minutes69-88% nih.gov
Biginelli Reaction (2-thioxopyrimidines)10 hours~60%10 minutes65% mdpi.com
Synthesis of Thiazolo[5,4-d]pyrimidinesNot specifiedNot specified5 minutesNot specified researchgate.net

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces environmental impact and simplifies product purification. Several synthetic methods for pyrimidine derivatives have been adapted to run under solvent-free conditions.

One approach involves performing reactions on a solid support or using a catalytic amount of a solid acid, such as montmorillonite (B579905) clay. researchgate.net This heterogeneous catalysis allows for the synthesis of various nitrogen-containing heterocycles, including pyrimidines, without the need for a bulk solvent. researchgate.net Another method is the "Grindstone Chemistry Technique," where reactants are ground together, sometimes with a catalyst, to initiate the reaction.

For example, the cyclo-condensation reaction of 2-guanidinobenzimidazole (B109242) with active methylene (B1212753) compounds to form dihydropyrimidine derivatives has been efficiently carried out under solvent-free conditions by heating the reactants at 200°C. researchgate.net The solid products are formed within 15-20 minutes in good yields, demonstrating a clean and efficient protocol that avoids the use of potentially hazardous solvents. researchgate.net Such solvent-free approaches could conceivably be applied to the multicomponent synthesis of the pyrimidine core of the target molecule.

Structural Elucidation and Spectroscopic Characterization of 3 Amino 1 Pyrimidin 5 Yl Propan 1 Ol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical structure determination. For 3-Amino-1-(pyrimidin-5-yl)propan-1-ol, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton. The pyrimidine (B1678525) ring protons would likely appear in the aromatic region of the spectrum. The protons of the propanol (B110389) chain, including those on the carbon bearing the hydroxyl group, the adjacent methylene (B1212753) group, and the carbon bearing the amino group, would exhibit characteristic chemical shifts and coupling patterns. The protons of the amino (NH₂) and hydroxyl (OH) groups would likely appear as broad singlets, and their chemical shifts could be solvent-dependent.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyrimidine-H δ 8.5-9.2 m -
CH(OH) δ 4.5-5.0 t or dd -
CH₂ δ 1.8-2.2 m -
CH(NH₂) δ 3.0-3.5 m -
NH₂ variable br s -
OH variable br s -

Note: This table represents predicted values. Experimental data is not currently available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each of the seven carbon atoms in this compound is chemically distinct and would therefore be expected to produce a unique signal. The chemical shifts of the pyrimidine carbons would be in the downfield region, while the carbons of the propanol chain would appear at higher field.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Pyrimidine-C δ 140-160
C(OH) δ 65-75
CH₂ δ 30-40
C(NH₂) δ 40-50

Note: This table represents predicted values. Experimental data is not currently available.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)

Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons separated by two or three bonds. This would be particularly useful for confirming the attachment of the propanol chain to the C5 position of the pyrimidine ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry would confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₇H₁₁N₃O. The mass spectrum would also display a characteristic fragmentation pattern, which would involve the loss of small molecules such as water, ammonia (B1221849), or parts of the propanol chain, providing further structural evidence. The molecular ion peak [M]⁺ would be expected at m/z 153, with a protonated molecule [M+H]⁺ at m/z 154.

Infrared (IR) and Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy provide information about the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the spectra would be expected to show characteristic bands for the O-H stretch of the alcohol, N-H stretches of the primary amine, C-H stretches of the alkyl chain and the aromatic pyrimidine ring, and C=N and C=C stretches of the pyrimidine ring.

Table 3: Predicted IR and Raman Vibrational Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
O-H 3200-3600 Stretching
N-H 3300-3500 Stretching
C-H (aromatic) 3000-3100 Stretching
C-H (aliphatic) 2850-3000 Stretching
C=N, C=C 1400-1600 Stretching
C-O 1000-1200 Stretching

Note: This table represents predicted values. Experimental data is not currently available.

Single Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups. Furthermore, for this chiral molecule, X-ray crystallography could be used to determine the absolute configuration of the stereocenter at the carbon bearing the hydroxyl group.

Structure Activity Relationship Sar Studies of 3 Amino 1 Pyrimidin 5 Yl Propan 1 Ol Analogs

Systematic Design of Substituted Pyrimidine-Propanol Derivatives

The systematic design of analogs of 3-Amino-1-(pyrimidin-5-yl)propan-1-ol is rooted in the established role of the pyrimidine (B1678525) scaffold as a versatile hinge-binding motif in many kinase inhibitors. The design strategy typically involves a "mix and match" approach, combining different substituents on the pyrimidine core with various modifications of the side chains to enhance potency and selectivity against specific biological targets. acs.org The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a valuable core structure in drug design. nih.gov

The design process often begins with a hit compound identified through high-throughput screening or from existing knowledge of pharmacophores. Subsequent optimization focuses on three primary regions: the pyrimidine core, the amino group, and the hydroxyl group of the propanol (B110389) side chain. Computational methods, such as molecular docking, are frequently employed to predict the binding modes of designed analogs within the active site of the target protein, guiding the selection of substituents that are likely to improve interactions.

Influence of Pyrimidine Ring Substitution on Biological Activity

In many pyrimidine-based kinase inhibitors, substitutions at the C2, C4, and C6 positions are crucial for activity. For instance, in a series of 2,4-diaminopyrimidine (B92962) derivatives, the introduction of various groups at these positions led to significant variations in their inhibitory potency. The amino group at C2 and C4 often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase. The nature of the substituent at the C5 position, which is adjacent to the propanolamine (B44665) side chain in the parent compound, can also influence the compound's selectivity and potency by interacting with the gatekeeper residue in the kinase binding pocket. acs.org

The following table summarizes the observed effects of various substitutions on the pyrimidine ring on the biological activity of related pyrimidine analogs.

Position of SubstitutionSubstituentEffect on Biological Activity
C2Amino, Substituted AminoOften essential for hinge binding and potency.
C4Amino, Alkoxy, HalogenCan modulate selectivity and potency.
C5Halogen, Small AlkylCan influence selectivity by interacting with the gatekeeper residue.
C6VariesCan be modified to explore additional binding pockets.

Impact of Amino and Hydroxyl Group Modifications on Target Interaction

The amino and hydroxyl groups of the 3-amino-1-propan-1-ol side chain are critical for target interaction, often participating in hydrogen bonding and influencing the compound's solubility and pharmacokinetic properties.

Amino Group Modifications: The primary amino group can be modified to secondary or tertiary amines, or incorporated into a heterocyclic ring. These modifications can alter the basicity of the nitrogen atom, which in turn affects its ability to form salt bridges or hydrogen bonds with acidic residues in the target's active site. The stereochemistry of the carbon to which the amino group is attached can also be crucial for activity, with one enantiomer often being significantly more potent than the other.

Hydroxyl Group Modifications: The hydroxyl group can be a key hydrogen bond donor or acceptor. Its modification, such as conversion to an ether or ester, can significantly impact binding affinity. The stereochemistry at the carbinol center is also a critical determinant of activity, as it dictates the spatial orientation of the hydroxyl group and its ability to interact with the target. In some cases, the replacement of the hydroxyl group with other functional groups, such as a fluoro or amino group, has been explored to probe the importance of its hydrogen bonding capability.

The table below illustrates the impact of modifications to the amino and hydroxyl groups on the biological activity of related amino alcohol-containing inhibitors.

ModificationFunctional GroupEffect on Biological Activity
Amino GroupSecondary/Tertiary AmineCan modulate basicity and binding interactions.
Amino GroupIncorporation into a heterocycleMay enhance potency and selectivity.
Hydroxyl GroupEther/EsterCan reduce polarity and alter binding.
Hydroxyl GroupInversion of stereochemistryOften leads to a significant loss of activity.

Conformational Analysis and its Correlation with Observed Activities

The conformational flexibility of the 3-amino-1-propan-1-ol side chain plays a crucial role in determining the biological activity of these analogs. The ability of the side chain to adopt a specific low-energy conformation that is complementary to the binding site of the target is essential for potent inhibition.

The pyrimidine ring itself possesses a degree of conformational flexibility, and its puckering can influence the orientation of the attached side chain. researchgate.net The rotatable bonds within the propanolamine side chain allow it to explore a range of conformations. Computational methods, such as molecular dynamics simulations, are often used to study the conformational preferences of these molecules and to identify the bioactive conformation. nih.gov

The correlation between the observed biological activities and the calculated conformational energies of different analogs can provide valuable insights for the design of more rigid analogs that are pre-organized in the bioactive conformation, potentially leading to enhanced potency and selectivity.

Scaffold Hopping and Bioisosteric Replacement Strategies in Pyrimidine-Based Scaffolds

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical series with improved properties. nih.govresearchgate.net In the context of pyrimidine-based inhibitors, these strategies have been employed to explore new chemical space, overcome intellectual property hurdles, and improve pharmacokinetic profiles.

Scaffold Hopping: This involves replacing the pyrimidine core with other heterocyclic systems that can mimic its key interactions with the target, particularly the hydrogen bonding to the kinase hinge region. Examples of successful scaffold hops from pyrimidine include purines, pyrazolo[3,4-d]pyrimidines, and other fused heterocyclic systems. acs.org

Bioisosteric Replacement: This strategy involves the substitution of specific functional groups with other groups that have similar physicochemical properties. For instance, a hydroxyl group might be replaced with a fluorine atom or an amino group to probe the importance of hydrogen bonding. Similarly, a phenyl ring could be replaced by a thiophene (B33073) or pyridine (B92270) ring to modulate electronic and steric properties. These replacements can lead to analogs with improved potency, selectivity, or metabolic stability. nih.gov

The application of these strategies has led to the discovery of diverse chemical scaffolds with a wide range of biological activities, demonstrating the versatility of the pyrimidine pharmacophore as a starting point for drug discovery.

Computational Chemistry and Molecular Modeling of 3 Amino 1 Pyrimidin 5 Yl Propan 1 Ol Derivatives

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the binding mechanism of 3-Amino-1-(pyrimidin-5-yl)propan-1-ol derivatives and predicting their affinity for specific biological targets. The process involves placing the ligand into the binding site of the protein and evaluating the binding energy using a scoring function.

Research on various pyrimidine (B1678525) derivatives has successfully employed molecular docking to elucidate potential binding modes. tandfonline.com For instance, docking studies on pyrimidine-thiazole-oxadiazole derivatives have been used to investigate interactions with the active sites of protein targets like EGFR and HER2. tandfonline.com Similarly, pyrazoline and pyrimidine derivatives have been docked against the crystal structure of EGFR to identify key interactions and guide the synthesis of more potent inhibitors. These studies often reveal crucial hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the ligand-protein complex. researchgate.net The insights gained from such simulations are instrumental in structure-based drug design, allowing for the targeted modification of the this compound scaffold to enhance binding affinity and selectivity.

Table 1: Example of Molecular Docking Results for Hypothetical Derivatives This table is for illustrative purposes and does not represent actual experimental data.

Derivative ID Target Protein Docking Score (kcal/mol) Key Interacting Residues Predicted Interaction Type
Compound A Kinase X -9.5 MET793, LYS745 Hydrogen Bond, Hydrophobic
Compound B Kinase X -8.2 LEU844, VAL726 Hydrophobic
Compound C Kinase Y -10.1 ASP855, CYS810 Hydrogen Bond, Pi-Cation

| Compound D | Kinase Y | -7.9 | PHE795, ALA751 | Pi-Pi Stacking, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a robust QSAR model, the activity of new, unsynthesized derivatives of this compound can be predicted.

The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its physicochemical properties, such as electronic, steric, and hydrophobic characteristics. These descriptors are then used as independent variables in a regression analysis against the dependent variable (biological activity, often expressed as pIC50). nih.gov Studies on various heterocyclic compounds, including those with pyrimidine-like scaffolds, have utilized 3D-QSAR methods. bohrium.com These models can generate contour maps that visualize the regions around the molecular scaffold where certain properties (e.g., steric bulk, positive or negative charge) are predicted to increase or decrease biological activity. bohrium.com The statistical significance of a QSAR model is rigorously assessed through internal and external validation techniques to ensure its predictive power. fortunejournals.com

Table 2: Hypothetical QSAR Model Descriptors and Their Contributions This table is for illustrative purposes and does not represent actual experimental data.

Descriptor Description Coefficient Contribution to Activity
LogP Lipophilicity (Water-Octanol Partition Coefficient) +0.45 Positive
TPSA Topological Polar Surface Area -0.21 Negative
MW Molecular Weight -0.15 Negative
HBD Hydrogen Bond Donors (count) +0.62 Positive

| Aromatic Rings | Number of Aromatic Rings | +0.33 | Positive |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. For derivatives of this compound, MD simulations are invaluable for assessing the stability of the docked pose and understanding the dynamic behavior of the ligand-protein complex.

MD simulations can confirm the stability of key interactions predicted by docking and reveal how water molecules might mediate binding. ekb.eg The stability of the complex is often evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period. bohrium.com A stable RMSD suggests that the ligand remains securely bound in the active site. Further analysis can provide insights into the flexibility of different parts of the protein upon ligand binding and calculate the binding free energy, which offers a more accurate estimation of binding affinity than docking scores alone. bohrium.com Such simulations have been applied to various pyrimidine-containing compounds to validate their binding modes and assess the stability of their interactions with target proteins. mdpi.com

Quantum-Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum-chemical calculations provide a highly detailed understanding of the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock are used to solve the Schrödinger equation for a molecule, yielding information about its geometry, energy, and electron distribution. For derivatives of this compound, these calculations are fundamental to understanding their intrinsic chemical properties. DFT, in particular, has been widely used to investigate the structural and electronic properties of pyrimidine derivatives, with calculated structural parameters often showing excellent agreement with experimental data. acs.orgsemanticscholar.org

The electronic properties of a molecule are key to its reactivity and spectroscopic behavior. Quantum-chemical calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. acs.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. The spatial distribution of these frontier molecular orbitals can also identify the likely sites for electrophilic and nucleophilic attack. researchgate.net These calculations have been applied to various pyrimidine-containing systems to understand their electronic characteristics and potential for charge transfer. acs.org

Table 3: Hypothetical Quantum Chemical Properties of Derivatives This table is for illustrative purposes and does not represent actual experimental data.

Derivative ID HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE in eV)
Compound A -6.25 -1.85 4.40
Compound B -6.50 -1.75 4.75
Compound C -6.10 -2.05 4.05

| Compound D | -6.75 | -1.50 | 5.25 |

Many heterocyclic molecules, including pyrimidine derivatives, can exist as different tautomers or conformers. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. Conformers are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. Quantum-chemical calculations are highly effective at determining the relative energies and stabilities of these different forms. By calculating the total energy of each possible tautomer and conformer, researchers can predict the most stable and likely form of a this compound derivative under physiological conditions. This information is critical, as different tautomers or conformers can exhibit significantly different binding affinities for a target protein.

In Silico Prediction of Pharmacological Properties (e.g., Drug-Likeness)

In the early stages of drug discovery, it is essential to evaluate the potential of a compound to have favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico models are widely used to predict these properties and assess a compound's "drug-likeness."

For derivatives of this compound, computational tools can estimate properties such as solubility, permeability, and metabolic stability. mdpi.com A common approach is to evaluate compliance with empirical rules like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds for molecular weight, lipophilicity (LogP), hydrogen bond donors, and hydrogen bond acceptors. These predictions help to identify and filter out compounds that are likely to fail later in development due to poor pharmacokinetic profiles, allowing research efforts to focus on molecules with a higher probability of success.

Table 4: Example of Predicted In Silico Pharmacological Properties This table is for illustrative purposes and does not represent actual experimental data.

Derivative ID Molecular Weight LogP H-Bond Donors H-Bond Acceptors Lipinski Violations
Compound A 435.5 3.8 2 5 0
Compound B 510.2 5.2 3 6 2
Compound C 480.6 4.1 1 4 0

| Compound D | 395.4 | 2.5 | 3 | 4 | 0 |

In Vitro Mechanistic Investigations and Biological Target Identification for 3 Amino 1 Pyrimidin 5 Yl Propan 1 Ol Analogs

Enzyme Inhibition Studies (e.g., Kinases, Helicobacter pylori Respiratory Complex I)

Derivatives of the pyrimidine (B1678525) scaffold have been investigated for their potential as enzyme inhibitors. For instance, a series of novel pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their inhibitory activity against cyclooxygenase-2 (COX-2). Certain compounds within this series demonstrated significant COX-2 inhibition, with IC50 values comparable to the standard drug Celecoxib. This suggests that the pyrimidine core can be effectively tailored to fit within the active site of specific enzymes.

While direct studies on 3-Amino-1-(pyrimidin-5-yl)propan-1-ol's effect on kinases or Helicobacter pylori respiratory complex I are not extensively documented, the broader class of pyrimidine derivatives has shown activity against various kinases. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been explored as multi-target candidates, though specific inhibitory concentrations for individual kinases are often part of proprietary drug discovery programs and not publicly detailed. The structural similarity of the aminopropanol (B1366323) side chain to known kinase-binding motifs suggests this as a plausible area for future investigation.

Table 1: COX-2 Inhibition by Selected Pyrimidine-5-Carbonitrile Derivatives

Compound COX-2 % Inhibition IC50 (µM)
Derivative 3b High Comparable to Celecoxib
Derivative 5b High Approx. 9.3-fold > Nimesulide
Derivative 5d High Approx. 10.5-fold > Nimesulide
Celecoxib Standard -
Nimesulide Standard -

This table is representative of data for pyrimidine derivatives, not the specific subject compound.

Characterization of Receptor Modulatory Activity (e.g., Angiotensin II Receptors, Chemokine Receptors)

Cell-Based Assays for Biological Activity (e.g., Antiproliferative Activity via MTT Assay)

The antiproliferative potential of pyrimidine derivatives has been demonstrated in various cancer cell lines. A study on novel pyrimidine-5-carbonitrile derivatives showcased their cytotoxic activities against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. Several of these compounds exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects. For instance, compounds 9d, 11e, 12b, and 12d were found to be more potent than the standard anticancer drug sorafenib (B1663141) in these assays. rsc.org

Further investigation into the mechanism of action revealed that these compounds could induce cell cycle arrest and apoptosis. Specifically, one of the active compounds was shown to cause an accumulation of cells in the S and sub-G1 phases of the cell cycle, a hallmark of DNA damage and programmed cell death. rsc.org

Table 2: Antiproliferative Activity of Selected Pyrimidine-5-Carbonitrile Derivatives

Compound Cell Line IC50 (µM)
9d HCT-116, MCF-7 1.14 - 10.33
11e HCT-116, MCF-7 1.14 - 10.33
12b HCT-116, MCF-7 1.14 - 10.33
12d HCT-116, MCF-7 1.14 - 10.33
Sorafenib HCT-116, MCF-7 >10.33

This table represents data for pyrimidine derivatives to illustrate potential activity, not the specific subject compound.

Antimicrobial Mechanism of Action Studies (e.g., Antifungal, Antiplasmodial)

The antimicrobial properties of pyrimidine analogs are of significant interest. A series of aminopyrimidinyl benzimidazoles were designed and found to exhibit good antibacterial and antifungal activity. One particular compound, 7d, was effective against Aspergillus flavus, Escherichia coli DH52, and Methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) of 1, 1, and 8 µg/mL, respectively. nih.gov

Mechanistic studies on these antimicrobial pyrimidine derivatives suggest that they may act by intercalating with DNA. Molecular docking studies have indicated that these compounds can bind to DNA gyrase, an enzyme crucial for bacterial DNA replication. This interaction is thought to form a stable complex that blocks the replication process, leading to a bactericidal effect. nih.gov

Table 3: Antimicrobial Activity of a Selected Aminopyrimidinyl Benzimidazole Derivative (Compound 7d)

Organism Strain MIC (µg/mL)
Aspergillus flavus - 1
Escherichia coli DH52 1
Staphylococcus aureus MRSA 8

This table is illustrative of the antimicrobial potential of related pyrimidine structures.

Binding Affinity and Selectivity Profiling against Biological Targets

The binding affinity and selectivity of pyrimidine derivatives are crucial for their development as therapeutic agents. For compounds targeting enzymes like COX-2, selectivity for the inducible isoform (COX-2) over the constitutive isoform (COX-1) is a key determinant of the safety profile. While specific binding constants (Kd) for this compound are not published, related pyrimidine-5-carbonitrile derivatives have been shown to have high affinity for their target enzymes, as inferred from their low IC50 values. researchgate.net

In the context of antimicrobial agents, the binding of aminopyrimidinyl benzimidazoles to calf thymus DNA has been explored as a proxy for their interaction with microbial DNA. These studies help to confirm the proposed mechanism of action involving DNA intercalation. nih.gov The selectivity of these compounds for microbial versus human DNA gyrase would be a critical factor in their therapeutic potential.

Applications and Future Research Trajectories for 3 Amino 1 Pyrimidin 5 Yl Propan 1 Ol in Chemical Biology

Development as Chemical Probes for Understanding Biological Pathways

Chemical probes are essential tools for dissecting complex biological pathways. The structure of 3-Amino-1-(pyrimidin-5-yl)propan-1-ol suggests its potential for development into such a probe. The pyrimidine (B1678525) core can serve as a recognition element for specific protein targets, particularly enzymes like kinases, where adenine, a structural relative of pyrimidine, binds.

To be utilized as a chemical probe, the parent compound would require modification to incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups for target identification via photo-affinity labeling. The hydroxyl and amino groups on the propanol (B110389) side chain are ideal handles for the chemical conjugation of these functionalities without significantly altering the core structure that may be responsible for target binding.

Table 1: Potential Modifications of this compound for Chemical Probe Development

Modification Site Attached Group Purpose Potential Target Class
Amino GroupBiotinPull-down assays for target identificationKinases, Dehydrogenases
Hydroxyl GroupFluorescent Dye (e.g., FITC)Cellular imaging and localization studiesCytosolic or membrane-bound proteins
Pyrimidine Ring (if synthetically feasible)DiazirineCovalent cross-linking to target proteinATP-binding proteins

The development of a suite of probes based on this scaffold could enable researchers to investigate the subcellular localization of its targets, identify binding partners, and elucidate its mechanism of action within a cellular context.

Identification as Lead Compounds for Further Optimization in Medicinal Chemistry

In drug discovery, lead compounds are molecules that exhibit a desired biological activity and serve as a starting point for optimization. The pyrimidine moiety is a well-established pharmacophore found in numerous approved drugs, particularly in oncology. The presence of hydrogen bond donors (amino and hydroxyl groups) and acceptors (pyrimidine nitrogens) in this compound makes it a prime candidate for interacting with biological macromolecules.

Initial screening of this compound against a panel of disease-relevant targets, such as kinases, proteases, or metabolic enzymes, would be the first step. A hypothetical screening cascade could yield initial hits, as illustrated in the table below.

Table 2: Hypothetical Screening Results for this compound

Target Assay Type Activity (IC₅₀/EC₅₀) Hit Confirmation
Kinase AIn vitro enzymatic15 µMYes
Kinase BIn vitro enzymatic> 100 µMNo
Protease XIn vitro enzymatic50 µMYes
GPCR YCell-based functional> 100 µMNo

Should initial screenings reveal promising activity, this compound would be designated a "lead" for a medicinal chemistry program. Subsequent efforts would focus on improving its potency, selectivity, and pharmacokinetic properties.

Exploration of Novel Derivatives with Enhanced Potency, Selectivity, and Mechanistic Insights

Following the identification of this compound as a lead compound, a systematic structure-activity relationship (SAR) study would be initiated. This involves the synthesis and biological evaluation of a library of analogs to understand how different structural modifications impact its activity.

Key areas for derivatization would include:

The Amino Group: Acylation, alkylation, or incorporation into heterocyclic systems could modulate binding interactions and physicochemical properties.

The Hydroxyl Group: Esterification, etherification, or oxidation could influence solubility, metabolic stability, and target engagement.

The Pyrimidine Ring: Substitution at other positions on the ring could enhance target-specific interactions and improve selectivity against off-target proteins.

Table 3: Proposed Analogs and Rationale for Synthesis

Derivative Modification Hypothesized Improvement
N-acetyl-3-amino-1-(pyrimidin-5-yl)propan-1-olAcetylation of the amino groupImproved cell permeability, altered hydrogen bonding capacity
3-Amino-1-(2-chloropyrimidin-5-yl)propan-1-olSubstitution on the pyrimidine ringExploration of new binding pockets, potential for covalent inhibition
(R)- and (S)-3-Amino-1-(pyrimidin-5-yl)propan-1-olChiral separationDetermination of the active stereoisomer, improved potency

These studies would provide valuable mechanistic insights into how this chemical class interacts with its biological target(s) and guide the design of more potent and selective next-generation compounds.

Synergistic Integration of Synthetic and Computational Approaches for Rational Design and Discovery

Modern drug discovery and chemical biology research heavily rely on the integration of experimental and computational methods. For a scaffold like this compound, computational chemistry can play a pivotal role in accelerating the discovery process.

Molecular Docking: If a target protein structure is known, docking studies can predict the binding mode of the compound and its analogs, helping to prioritize the synthesis of derivatives that are most likely to have improved affinity.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be built based on a set of active compounds from the screening or SAR studies. This model defines the key chemical features required for activity and can be used to virtually screen large compound libraries for new hits.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for the early deselection of molecules with unfavorable pharmacokinetic profiles.

Table 4: Application of Computational Tools in the Optimization of this compound

Computational Method Objective Input Data Expected Output
Molecular DockingPredict binding mode and affinityCrystal structure of target protein, 3D structure of ligandBinding pose, docking score
3D-QSARDevelop a predictive model of activityA series of analogs with their biological activitiesA model correlating structural features with potency
ADMET PredictionAssess drug-like properties2D structure of the compoundPredictions of solubility, permeability, metabolic stability, etc.

The iterative cycle of computational design, chemical synthesis, and biological testing would enable a more rational and efficient exploration of the chemical space around the this compound scaffold, ultimately leading to the discovery of novel chemical probes and therapeutic candidates.

Q & A

Q. What controls are critical when assessing the compound’s cytotoxicity in cell-based assays?

  • Methodological Answer : Include vehicle controls (e.g., DMSO at ≤0.1%), positive controls (e.g., staurosporine for apoptosis), and viability assays (MTT or resazurin). Pre-treat cells with antioxidants (e.g., NAC) to determine if reactive oxygen species (ROS) mediate toxicity. Use isogenic cell lines to evaluate target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.